molecular formula C15H22BClN2O4 B2661814 4-(4-BOC-Piperazino)-2-chlorophenylboronic acid CAS No. 2377608-54-1

4-(4-BOC-Piperazino)-2-chlorophenylboronic acid

Cat. No.: B2661814
CAS No.: 2377608-54-1
M. Wt: 340.61
InChI Key: WZULTQKYFIKEBZ-UHFFFAOYSA-N
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Description

4-(4-BOC-Piperazino)-2-chlorophenylboronic acid: is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a boronic acid group, a piperazine ring protected by a tert-butoxycarbonyl (BOC) group, and a chlorophenyl group. Its molecular formula is C15H22BClN2O4 .

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-BOC-Piperazino)-2-chlorophenylboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring and control of reaction parameters such as temperature, pressure, and pH .

Mechanism of Action

The mechanism of action of 4-(4-BOC-Piperazino)-2-chlorophenylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group forms reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This compound can also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 4-(4-BOC-Piperazino)-2-chlorophenylboronic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the boronic acid group allows for versatile chemical modifications, while the BOC-protected piperazine ring provides stability and selectivity in biological systems .

Properties

IUPAC Name

[2-chloro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)11-4-5-12(16(21)22)13(17)10-11/h4-5,10,21-22H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZULTQKYFIKEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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